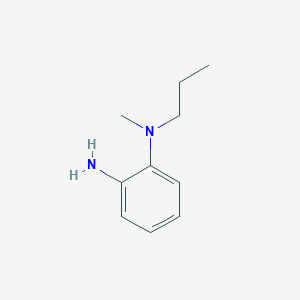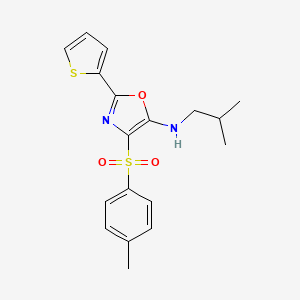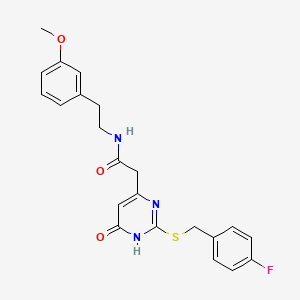![molecular formula C8H8O2S B2407094 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-carbonsäure CAS No. 160502-05-6](/img/structure/B2407094.png)
5,6-Dihydro-4H-cyclopenta[c]thiophen-5-carbonsäure
Übersicht
Beschreibung
5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is a chemical compound that has been used in the synthesis of novel active arylidene derivatives . It is a pale-yellow powder .
Synthesis Analysis
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Physical and Chemical Properties Analysis
The compound is a pale-yellow powder . It has a melting point of 82–85 °C . The IR (KBr) cm −1 is: 3435, 2953, 2860, 1658, 1557, 1485, 1252, 1004, 889 . The 1 H NMR (400 MHz, DMSO-d 6) is: δ 10.29 (s, 1H), 7.65–7.61 (m, 2H), 7.43–7.41 (m, 3H), 2.80–2.73 (m, 2H), 2.40–2.37 (m, 2H), 1.66–1.63 (m, 2H) . The 13 C NMR (100 MHz, DMSO-d 6) is: δ 191.1, 145.2, 134.8, 134.6, 131.8, 131.5, 131.4, 121.6, 27.8, 24.3, 20.7 . The ESI–MS m / z calcd. is 309.98; found: 311.0 [M + H] + .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivität
Thiophene, einschließlich der Cyclopenta[c]thiophen-Derivate, haben wegen ihrer antimikrobiellen Eigenschaften Aufmerksamkeit erregt. In einer Studie von Kathiravan et al. wurden neuartige Aryliden-Derivate der 5,6-Dihydro-4H-cyclopenta[b]-thiophen-2-carbonsäure und der 4,5,6,7-Tetrahydrobenzo[b]-thiophen-2-carbonsäure synthetisiert. Diese Verbindungen wurden auf ihre in-vitro-antimikrobielle und antimykotische Aktivität untersucht. Bemerkenswerterweise zeigten einige Derivate starke antimikrobielle Wirkungen, insbesondere gegen Methicillin-resistente Staphylococcus aureus (MRSA) .
Flüssigkristall-Anwendungen
Dichtefunktionaltheorieberechnungen legen nahe, dass die Kombination von Thiophen mit Cyclopentan das Höhen-Breiten-Verhältnis und die Linearität von Flüssigkristallelementen verbessert. Forscher haben eine neuartige Flüssigkristall-Kerneinheit auf Basis von 5,6-Dihydro-4H-cyclopenta[b]thiophen entworfen und synthetisiert. Diese Kernstruktur trägt dazu bei, Flüssigkristalle mit breitem Säulenphasenabstand, hoher Doppelbrechung und signifikanter dielektrischer Anisotropie zu konstruieren .
Polymerisation für organische Elektronik
5,6-Dihydro-4H-cyclopenta[b]thiophen kann Polymerisationsreaktionen eingehen, die zu Polythiophen oder verwandten Polymeren führen. Diese Materialien finden Anwendungen in der organischen Elektronik, wie z. B. organischen Feldeffekttransistoren (OFETs), Solarzellen und Leuchtdioden (LEDs) .
Bausteine für die Wirkstoffforschung
Thiophene, einschließlich Cyclopenta[c]thiophen-Derivate, dienen als wertvolle Bausteine in der Wirkstoffforschung. Ihre vielseitige synthetische Anwendbarkeit und interessante pharmakologische Eigenschaften machen sie zu attraktiven Kandidaten für die Entwicklung neuartiger Medikamente. Forscher erforschen Modifikationen von Thiophen-basierten Gerüsten, um potenzielle Therapeutika zu schaffen .
Safety and Hazards
Zukünftige Richtungen
The compound has been used in the synthesis of novel active arylidene derivatives . These derivatives have shown good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .
Wirkmechanismus
Target of Action
It is known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell that are essential for its survival and proliferation.
Result of Action
The result of the action of 5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid is the inhibition of bacterial growth, particularly methicillin-resistant Staphylococcus aureus . This is likely achieved through the disruption of essential biochemical pathways in the bacterial cell, leading to cell death.
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-1-6-3-11-4-7(6)2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSKAIONUPCOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CSC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)


![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)




![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)
